molecular formula C12H17N3 B7507959 1-(2-Propenyl)-4-(2-pyridinyl)piperazine

1-(2-Propenyl)-4-(2-pyridinyl)piperazine

Cat. No. B7507959
M. Wt: 203.28 g/mol
InChI Key: VVBIZTBKCXOKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Propenyl)-4-(2-pyridinyl)piperazine, also known as PAPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAPP belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects, making it an exciting area of research.

Mechanism of Action

The exact mechanism of action of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine is not yet fully understood. However, it has been suggested that 1-(2-Propenyl)-4-(2-pyridinyl)piperazine acts as a dopamine D2 receptor antagonist, which is the same mechanism of action as many existing antipsychotic drugs. 1-(2-Propenyl)-4-(2-pyridinyl)piperazine has also been found to modulate the activity of other neurotransmitters, such as serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2-Propenyl)-4-(2-pyridinyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic activity, 1-(2-Propenyl)-4-(2-pyridinyl)piperazine has been reported to have anxiolytic, antidepressant, and cognitive-enhancing effects. 1-(2-Propenyl)-4-(2-pyridinyl)piperazine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Propenyl)-4-(2-pyridinyl)piperazine in lab experiments is its specificity for dopamine D2 receptors, which allows researchers to investigate the role of these receptors in various physiological processes. However, one limitation of using 1-(2-Propenyl)-4-(2-pyridinyl)piperazine is its potential toxicity, as it has been reported to induce liver damage in some animal models. Therefore, caution must be exercised when using 1-(2-Propenyl)-4-(2-pyridinyl)piperazine in lab experiments.

Future Directions

There are several future directions for research on 1-(2-Propenyl)-4-(2-pyridinyl)piperazine. One area of research could be the development of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine analogs with improved efficacy and reduced toxicity. Another area of research could be the investigation of the role of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine as a cognitive enhancer in healthy individuals could also be explored.

Synthesis Methods

The synthesis of 1-(2-Propenyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-pyridinylpiperazine with acrolein in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions and yields 1-(2-Propenyl)-4-(2-pyridinyl)piperazine as a yellow solid. This synthesis method has been reported in several research articles, and its reproducibility has been established.

Scientific Research Applications

1-(2-Propenyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an antipsychotic drug. Several studies have reported that 1-(2-Propenyl)-4-(2-pyridinyl)piperazine exhibits antipsychotic activity in animal models, and its efficacy has been compared to that of existing antipsychotic drugs.

properties

IUPAC Name

1-prop-2-enyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13-12/h2-6H,1,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBIZTBKCXOKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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